Cas no 1558408-66-4 (Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate)

Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate
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- インチ: 1S/C31H24ClNO3S/c1-36-31(35)25-9-3-2-6-20(25)13-16-28(34)22-7-4-8-23(18-22)30(29-10-5-17-37-29)26-15-12-21-11-14-24(32)19-27(21)33-26/h2-12,14-15,17-19,30H,13,16H2,1H3
- InChIKey: DQMBOQPCRMUNIK-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=CC=C1CCC(C1=CC=CC(C(C2=CC=C3C(=N2)C=C(Cl)C=C3)C2SC=CC=2)=C1)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 37
- 回転可能化学結合数: 9
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM506566-5g |
Methyl2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate |
1558408-66-4 | 95% | 5g |
$296 | 2022-06-12 |
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoateに関する追加情報
Professional Introduction of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate (CAS No. 1558408-66-4)
The compound Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate (CAS No. 1558408-66-4) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its intricate molecular architecture, which includes a methyl ester group, a benzoate moiety, and a substituted quinoline and thiophene ring system. The presence of these functional groups and aromatic systems makes it a promising candidate for various applications, particularly in drug discovery and advanced materials development.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These techniques have not only improved the yield and purity of the compound but also facilitated its structural characterization using advanced analytical tools like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The compound's structure has been validated through single-crystal X-ray diffraction studies, providing unprecedented insights into its three-dimensional conformation and intermolecular interactions.
The unique combination of functional groups in this compound imparts it with remarkable electronic and optical properties. For instance, the quinoline moiety contributes to its strong absorption in the ultraviolet-visible spectrum, while the thiophene ring enhances its conjugation length and stability. These properties make it an attractive candidate for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have demonstrated that incorporating this compound into OLED architectures can significantly improve device efficiency and stability, paving the way for its use in next-generation display technologies.
In the realm of pharmacology, this compound has shown potential as a lead molecule for drug development targeting various therapeutic areas. Its ability to modulate key biological pathways, such as kinase activity and receptor binding, has been extensively investigated using computational modeling and in vitro assays. Preclinical studies have revealed that it exhibits selective activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, its bioavailability and metabolic stability have been evaluated using pharmacokinetic models, providing valuable insights into its suitability for systemic administration.
The synthesis of Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-yl)methyl)phenyl)-3-oxopropyl)benzoate involves a multi-step process that highlights the importance of stereocontrol and regioselectivity in organic synthesis. The reaction sequence typically begins with the preparation of intermediate compounds, such as substituted quinolines and thiophenes, which are subsequently coupled through nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions. The final step involves esterification to introduce the methyl benzoate group, ensuring the desired stereochemistry and functionality.
From an environmental perspective, this compound has been assessed for its biodegradability and ecotoxicological impact. Studies indicate that it exhibits low toxicity to aquatic organisms under standard test conditions, making it a safer alternative to traditional organic compounds used in industrial applications. Additionally, its potential for bioaccumulation has been evaluated using OECD guidelines, further supporting its safe use in various chemical processes.
In conclusion, Methyl 2-(3-(3-((7-chloroquinolin-2-yl)(thiophen-2-ylmethyl)phenyl)-3
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